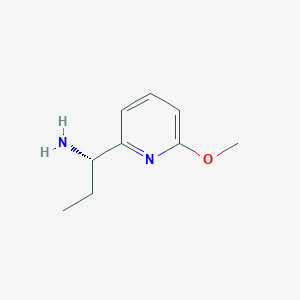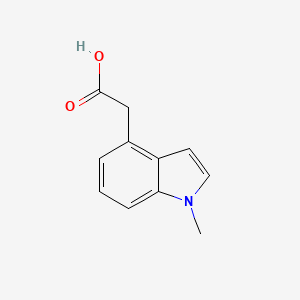
2-Chloro-4-(2-fluorophenyl)-1-methylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-4-(2-fluorophenyl)-1-methylbenzene is an organic compound with the molecular formula C13H10ClF It is a derivative of benzene, where the benzene ring is substituted with a chlorine atom at the second position, a fluorophenyl group at the fourth position, and a methyl group at the first position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(2-fluorophenyl)-1-methylbenzene can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction typically requires a base, such as potassium carbonate, and is conducted in a solvent like toluene or ethanol under inert conditions.
Industrial Production Methods
Industrial production of this compound may involve similar coupling reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of catalysts and reaction conditions can be optimized to minimize costs and environmental impact.
化学反応の分析
Types of Reactions
2-Chloro-4-(2-fluorophenyl)-1-methylbenzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium amide or thiourea in polar solvents.
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
Substitution: Formation of substituted derivatives like 2-amino-4-(2-fluorophenyl)-1-methylbenzene.
Oxidation: Formation of 2-chloro-4-(2-fluorophenyl)benzoic acid.
Reduction: Formation of 2-chloro-4-(2-fluorophenyl)-1-methylcyclohexane.
科学的研究の応用
2-Chloro-4-(2-fluorophenyl)-1-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Chloro-4-(2-fluorophenyl)-1-methylbenzene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved can vary based on the specific biological activity being studied.
類似化合物との比較
Similar Compounds
2-Chloro-4-fluorophenol: Similar structure but with a hydroxyl group instead of a methyl group.
2-Chloro-4-(trifluoromethyl)benzene: Similar structure but with a trifluoromethyl group instead of a fluorophenyl group.
4-Chloro-2-fluorotoluene: Similar structure but with the positions of chlorine and fluorine swapped.
Uniqueness
2-Chloro-4-(2-fluorophenyl)-1-methylbenzene is unique due to the presence of both chlorine and fluorophenyl groups, which can impart distinct chemical and biological properties
特性
分子式 |
C13H10ClF |
|---|---|
分子量 |
220.67 g/mol |
IUPAC名 |
2-chloro-4-(2-fluorophenyl)-1-methylbenzene |
InChI |
InChI=1S/C13H10ClF/c1-9-6-7-10(8-12(9)14)11-4-2-3-5-13(11)15/h2-8H,1H3 |
InChIキー |
OSKCXIBTQIXBCP-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)C2=CC=CC=C2F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





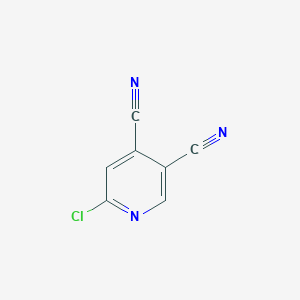




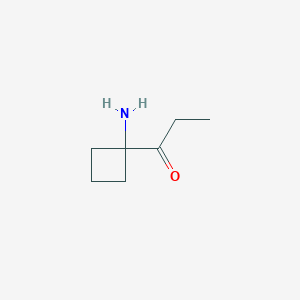
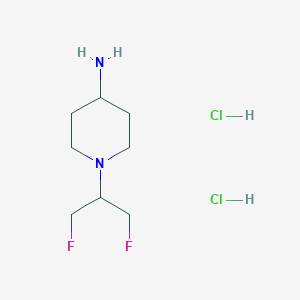
![tert-butyl 9-hydroxy-9-(trifluoromethyl)-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B13149612.png)
